molecular formula C19H18N2O4S2 B2904968 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863511-85-7

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2904968
CAS RN: 863511-85-7
M. Wt: 402.48
InChI Key: XBFOVYYRPDFWGH-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or aldehyde with thiourea or thioamide to give the 2-aminothiazole . The solvent, temperature, and the molar ratio of the reactants may all play a critical role on the reaction pathway .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antidiabetic Activity

Thiazole compounds have been studied for their potential use in managing diabetes. They can play a role in regulating blood sugar levels and improving insulin sensitivity, making them a potential component of antidiabetic medication.

Each of these applications demonstrates the versatility and potential of thiazole derivatives in scientific research and pharmaceutical development. The compound , with its unique thiazole structure, could be a candidate for further study in these areas .

Future Directions

Thiazoles are being extensively studied for their potential applications in various fields, including medicinal chemistry . Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This ongoing research is likely to lead to the development of new thiazole-based drugs and other products in the future .

properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c22-27(23,16-6-7-17-18(12-16)25-11-10-24-17)20-9-8-15-13-26-19(21-15)14-4-2-1-3-5-14/h1-7,12-13,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFOVYYRPDFWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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